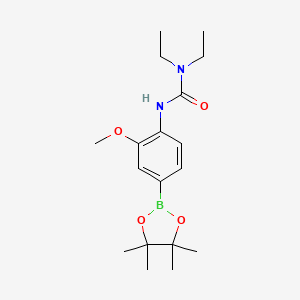
(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is an organic compound with the molecular formula C12H18BNO4S It is a boronic acid derivative that contains a piperidine ring substituted with a methyl group and a sulfonyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 3-methylpiperidine, is reacted with a sulfonyl chloride to form the corresponding sulfonyl derivative.
Coupling with Phenylboronic Acid: The sulfonyl derivative is then coupled with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or catalysts.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of (3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the piperidine and sulfonyl groups.
(3-Piperidinyl)phenylboronic Acid: Similar structure but lacks the methyl and sulfonyl groups.
(3-Sulfonylphenyl)boronic Acid: Contains the sulfonyl group but lacks the piperidine ring.
Uniqueness
(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to the presence of both the piperidine ring and the sulfonyl group, which can impart specific chemical and biological properties. This combination of functional groups can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and other research areas.
Propiedades
IUPAC Name |
[3-(3-methylpiperidin-1-yl)sulfonylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-4-3-7-14(9-10)19(17,18)12-6-2-5-11(8-12)13(15)16/h2,5-6,8,10,15-16H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNDOINJINCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid](/img/structure/B8085909.png)





![Urea, N-[4-(1,1-dimethylethyl)phenyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085965.png)






